Home > Products > Screening Compounds P129601 > METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE -

METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4423834
CAS Number:
Molecular Formula: C26H28N4O6
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate Derivatives

  • Compound Description: These compounds represent a series of derivatives synthesized by reacting diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates. The resulting products were then alkylated to produce a range of N-1 substituted derivatives. []
  • Relevance: These compounds share the core pyrido[2,3-d]pyrimidine-2,4-dione scaffold with methyl 7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. The variations lie in the substituents at the 1, 3, 5 and 7 positions. This highlights the potential for modifications at these positions to generate diverse analogues. []

7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide (A484954)

  • Compound Description: A484954 is a selective, membrane-permeable inhibitor of eukaryotic elongation factor 2 kinase (eEF2K). It has demonstrated blood pressure-lowering and diuretic effects in spontaneously hypertensive rats (SHR) by increasing renal blood flow and activating the NO/Nrf2/AT2R pathway. []
  • Relevance: A484954 shares a similar core structure with methyl 7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, particularly the 7-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine moiety. The differences lie in the substituents at positions 1, 3 and 5. This suggests that modifications at these positions could potentially impact biological activity and target specificity. []
  • Compound Description: This complex molecule incorporates a thiazolo[3,2-a]pyrimidine ring system, linked to a pyrrolidine and a 2-oxindole ring via spiro junctions. The pyrrolidine ring adopts a half-chair conformation. Crystallographic analysis revealed that two molecules of this compound interact via N−H···O hydrogen bonds. [, ]
  • Relevance: Although structurally distinct from methyl 7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, this compound shares the presence of a pyrimidine ring with diverse substitutions. This highlights the broad structural diversity within this class of compounds and the potential for incorporating a range of heterocyclic motifs and substituents. [, ]

Properties

Product Name

METHYL 7-CYCLOPROPYL-1-(2-METHOXYPHENYL)-2,4-DIOXO-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

IUPAC Name

methyl 7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-3-(2-oxo-2-piperidin-1-ylethyl)pyrido[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C26H28N4O6

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C26H28N4O6/c1-35-20-9-5-4-8-19(20)30-23-22(17(25(33)36-2)14-18(27-23)16-10-11-16)24(32)29(26(30)34)15-21(31)28-12-6-3-7-13-28/h4-5,8-9,14,16H,3,6-7,10-13,15H2,1-2H3

InChI Key

GOTNFSIBPUAMOY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)N(C2=O)CC(=O)N5CCCCC5

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)N(C2=O)CC(=O)N5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.